molecular formula C19H13F3N4S2 B2476450 methyl 1-phenyl-4-{[3-(trifluoromethyl)phenyl]sulfanyl}-1H-pyrazolo[3,4-d]pyrimidin-6-yl sulfide CAS No. 478247-56-2

methyl 1-phenyl-4-{[3-(trifluoromethyl)phenyl]sulfanyl}-1H-pyrazolo[3,4-d]pyrimidin-6-yl sulfide

Cat. No.: B2476450
CAS No.: 478247-56-2
M. Wt: 418.46
InChI Key: QSEUDMUTYQWLDV-UHFFFAOYSA-N
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Description

Methyl 1-phenyl-4-{[3-(trifluoromethyl)phenyl]sulfanyl}-1H-pyrazolo[3,4-d]pyrimidin-6-yl sulfide is a complex organic compound featuring a pyrazolo[3,4-d]pyrimidine core. This core structure makes it a highly intriguing candidate for various scientific explorations.

Preparation Methods

The synthesis of methyl 1-phenyl-4-{[3-(trifluoromethyl)phenyl]sulfanyl}-1H-pyrazolo[3,4-d]pyrimidin-6-yl sulfide generally involves multi-step organic reactions. Specific synthetic routes include:

  • Nucleophilic substitution reactions to introduce the sulfanyl group.

  • Cyclization reactions to form the pyrazolo[3,4-d]pyrimidine structure.

  • Functional group modifications to attach the phenyl and trifluoromethyl groups. Industrial production may employ techniques like catalytic hydrogenation and column chromatography to ensure product purity and yield.

Chemical Reactions Analysis

This compound undergoes several notable reactions:

  • Oxidation

    When exposed to strong oxidizing agents, it forms sulfoxides and sulfones.

  • Reduction

    Reduction with agents like lithium aluminum hydride affects the pyrazolo[3,4-d]pyrimidine ring.

  • Substitution

    Electrophilic and nucleophilic substitution reactions occur, particularly at the phenyl and trifluoromethyl groups. Common reagents include halogenating agents for substitution and mild acids/bases for cyclization. Major products from these reactions often involve derivatives with modified functional groups.

Scientific Research Applications

In chemistry, it serves as a valuable intermediate in synthesizing more complex compounds. In biology, its structural features allow for the inhibition of specific enzymes. Medically, it's investigated for its potential in cancer therapy due to its ability to inhibit cell proliferation. Industrially, its robust structure lends itself to materials science, particularly in developing novel polymers.

Comparison with Similar Compounds

Compared to other pyrazolo[3,4-d]pyrimidine derivatives, this compound's uniqueness lies in its trifluoromethyl and sulfanyl substitutions, which confer higher stability and reactivity. Similar compounds include pyrazolo[3,4-d]pyrimidin-6-yl sulfides with different substituents, such as:

  • 1-phenyl-4-{[3-(chloromethyl)phenyl]sulfanyl}-1H-pyrazolo[3,4-d]pyrimidin-6-yl sulfide

  • 1-phenyl-4-{[3-(methoxymethyl)phenyl]sulfanyl}-1H-pyrazolo[3,4-d]pyrimidin-6-yl sulfide These analogs highlight its distinct properties and potential for diverse applications.

There you have it—a detailed look at this fascinating compound!

Properties

IUPAC Name

6-methylsulfanyl-1-phenyl-4-[3-(trifluoromethyl)phenyl]sulfanylpyrazolo[3,4-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13F3N4S2/c1-27-18-24-16-15(11-23-26(16)13-7-3-2-4-8-13)17(25-18)28-14-9-5-6-12(10-14)19(20,21)22/h2-11H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSEUDMUTYQWLDV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NC2=C(C=NN2C3=CC=CC=C3)C(=N1)SC4=CC=CC(=C4)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13F3N4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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